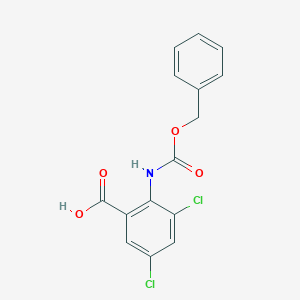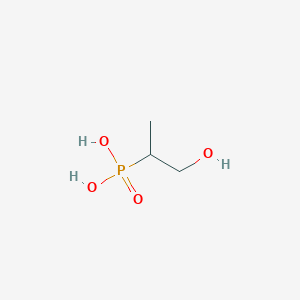
(1-Hydroxypropan-2-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has the molecular formula C3H9O4P and a molecular weight of 140.07 g/mol . It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxypropan-2-yl)phosphonic acid can be achieved through several methods. One common method involves the hydrolysis of phosphonates. For instance, dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid (HCl) at reflux conditions for 1 to 12 hours . Another method involves the use of the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . These methods are preferred due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxypropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
(1-Hydroxypropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is utilized in the study of biochemical pathways involving phosphorus.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and coordination processes. The compound can also inhibit enzymes by mimicking phosphate groups, thereby interfering with biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid: The parent compound with a simpler structure.
Amino-phosphonates: Compounds with an amino group attached to the phosphonic acid.
Hydroxy-bisphosphonates: Compounds with two phosphonic acid groups and a hydroxy group.
Uniqueness: (1-Hydroxypropan-2-yl)phosphonic acid is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to simpler phosphonic acids and their derivatives .
Eigenschaften
Molekularformel |
C3H9O4P |
|---|---|
Molekulargewicht |
140.07 g/mol |
IUPAC-Name |
1-hydroxypropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H9O4P/c1-3(2-4)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
AAZGNRIYIVFCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
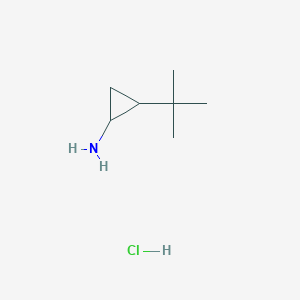
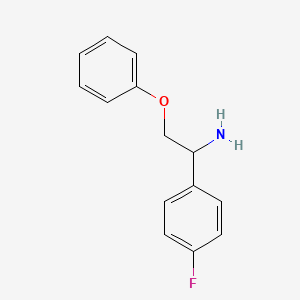
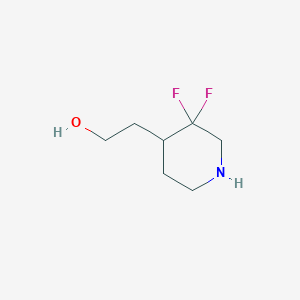
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
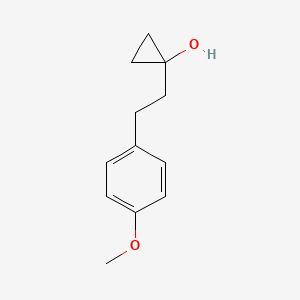
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
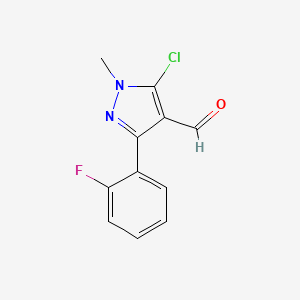
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
